1-Fluoro-4-isopropoxybenzene
Overview
Description
1-Fluoro-4-isopropoxybenzene is an organic compound with the molecular formula C9H11FO. It is characterized by a benzene ring substituted with a fluorine atom and an isopropoxy group. This compound is typically a colorless to pale yellow liquid and is used as an intermediate in organic synthesis .
Preparation Methods
1-Fluoro-4-isopropoxybenzene can be synthesized through various methods. One common synthetic route involves the reaction of phenol with hydrogen fluoride and isopropyl bromide in the presence of a base such as magnesium bromide . The reaction conditions typically include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Anhydrous conditions are preferred to avoid hydrolysis.
Catalyst: Magnesium bromide acts as a catalyst to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Fluoro-4-isopropoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can be substituted by other electrophiles under appropriate conditions. Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: The isopropoxy group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Oxidation: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Fluoro-4-isopropoxybenzene has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Drug Synthesis: It is used in the synthesis of pharmaceutical compounds, contributing to the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-isopropoxybenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the fluorine atom activates the benzene ring towards electrophiles, facilitating the formation of substituted benzene derivatives. In nucleophilic substitution reactions, the isopropoxy group acts as a leaving group, allowing nucleophiles to attack the benzene ring.
Comparison with Similar Compounds
1-Fluoro-4-isopropoxybenzene can be compared with similar compounds such as:
1-Bromo-4-fluoro-2-isopropoxybenzene: This compound has a bromine atom instead of a fluorine atom, which affects its reactivity and applications.
1-Fluoro-4-methoxybenzene: This compound has a methoxy group instead of an isopropoxy group, leading to differences in its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications in various fields.
Properties
IUPAC Name |
1-fluoro-4-propan-2-yloxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNOLDRFHJLOPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612594 | |
Record name | 1-Fluoro-4-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30612594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459-06-3 | |
Record name | 1-Fluoro-4-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30612594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.